Benzyl benzyl(3-methylenecyclobutyl)carbamate
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Overview
Description
Benzyl benzyl(3-methylenecyclobutyl)carbamate: is a chemical compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol . Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl benzyl(3-methylenecyclobutyl)carbamate typically involves the reaction of benzyl chloride with 3-methylenecyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the carbamate compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl benzyl(3-methylenecyclobutyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzyl benzoic acid derivatives.
Reduction: Reduction reactions can produce benzyl benzyl(3-methylenecyclobutyl)amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzyl carbamates.
Scientific Research Applications
Chemistry: In chemistry, benzyl benzyl(3-methylenecyclobutyl)carbamate is used as a building block for the synthesis of more complex organic compounds. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds allows it to be used as a probe in biochemical assays.
Medicine: . Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its chemical properties make it suitable for use in formulations that require stability and efficacy.
Mechanism of Action
The mechanism by which benzyl benzyl(3-methylenecyclobutyl)carbamate exerts its effects depends on its specific application. This interaction can modulate the activity of the target, leading to desired biological or chemical outcomes.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Benzyl (3-methylenecyclobutyl)carbamate: A closely related compound with a similar structure but lacking the additional benzyl group.
Benzyl carbamate derivatives: Other carbamate derivatives that share the benzyl group but have different substituents on the cyclobutyl ring.
Uniqueness: Benzyl benzyl(3-methylenecyclobutyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds
Biological Activity
Benzyl benzyl(3-methylenecyclobutyl)carbamate is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, insecticidal, and potential therapeutic effects, based on various studies and findings.
Chemical Structure and Properties
This compound features a carbamate functional group linked to a benzyl moiety and a substituted cyclobutyl structure. Its unique configuration may influence its interaction with biological systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of carbamates, including those structurally similar to this compound. For instance, a series of (3-benzyl-5-hydroxyphenyl)carbamates demonstrated potent inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 4-8 µg/mL. These compounds were noted for their ability to target bacterial cell walls, akin to the mechanism of vancomycin .
Table 1: Antibacterial Activity of Related Carbamates
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
4,4-Dimethylcyclohexanyl carbamate | 4-8 | Staphylococcus aureus |
This compound | TBD | TBD |
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of any new compound. Studies have indicated that certain carbamates exhibit low toxicity in mammalian models while maintaining efficacy against pathogens. For example, 3,4-(methylenedioxy)cinnamic acid exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM . Further investigations into the specific toxicity of this compound are necessary.
Case Studies
- Antibacterial Efficacy : A study focusing on novel carbamates identified several derivatives with significant antibacterial properties. The research emphasized the importance of structural modifications in enhancing activity against resistant strains .
- Insect Control : Research into related compounds has shown that modifications to the cyclobutane structure can lead to increased larvicidal activity, suggesting that similar modifications may enhance the efficacy of this compound against insect vectors .
Properties
IUPAC Name |
benzyl N-benzyl-N-(3-methylidenecyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-12-19(13-16)21(14-17-8-4-2-5-9-17)20(22)23-15-18-10-6-3-7-11-18/h2-11,19H,1,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHHOSBMKIAZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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